molecular formula C12H12O2 B12799438 3-(Cyclopent-1-en-1-yl)benzoic acid CAS No. 19920-78-6

3-(Cyclopent-1-en-1-yl)benzoic acid

Cat. No.: B12799438
CAS No.: 19920-78-6
M. Wt: 188.22 g/mol
InChI Key: IZDPNQZFILSFTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Cyclopent-1-en-1-yl)benzoic acid is a benzoic acid derivative featuring a cyclopentenyl substituent at the meta (3-) position of the aromatic ring. This compound combines the carboxylic acid functionality with an unsaturated cyclopentenyl group, which confers unique electronic and steric properties. It is primarily utilized as a synthetic intermediate in organic chemistry, particularly in the preparation of complex molecules such as amides and proline derivatives (e.g., 1-(Cyclopent-1-enecarbonyl)-L-proline benzylamide, as described in ) . Structural studies of such compounds often employ crystallographic tools like the SHELX software suite, which is widely used for small-molecule refinement .

Properties

IUPAC Name

3-(cyclopenten-1-yl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O2/c13-12(14)11-7-3-6-10(8-11)9-4-1-2-5-9/h3-4,6-8H,1-2,5H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZDPNQZFILSFTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=C(C1)C2=CC(=CC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60298926
Record name 3-(cyclopent-1-en-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60298926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19920-78-6
Record name 3-(1-Cyclopenten-1-yl)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19920-78-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 126985
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019920786
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC126985
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126985
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(cyclopent-1-en-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60298926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of N,N-Dimethyl-N’-ethylethylenediamine involves the reaction of nickel(II) nitrate hexahydrate, a bidentate amine, and sodium nitrite in an ethanolic solution . The reaction conditions typically include maintaining a controlled temperature and ensuring the presence of appropriate solvents to facilitate the reaction. Industrial production methods for this compound are not extensively documented, but laboratory synthesis remains a common approach.

Chemical Reactions Analysis

N,N-Dimethyl-N’-ethylethylenediamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Substitution: Substitution reactions involving N,N-Dimethyl-N’-ethylethylenediamine can occur, particularly in the presence of suitable nucleophiles or electrophiles.

Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles or electrophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N,N-Dimethyl-N’-ethylethylenediamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N,N-Dimethyl-N’-ethylethylenediamine involves its interaction with various molecular targets. It is known to interact strongly with double-stranded DNA, potentially disrupting DNA synthesis . This interaction primarily occurs in the minor groove of the DNA helix, leading to the stabilization of the DNA structure. The compound does not cause DNA breaks but inhibits the susceptibility of DNA to nuclease digestion, raising the thermal melting temperature of DNA .

Comparison with Similar Compounds

Substituent Type and Electronic Effects

The table below compares 3-(Cyclopent-1-en-1-yl)benzoic acid with structurally related benzoic acid derivatives, highlighting key differences in substituent type, position, and functional groups:

Compound Name Substituent Position Functional Group Key Properties/Applications Reference
3-(Cyclopent-1-en-1-yl)benzoic acid Cyclopentenyl (unsaturated) meta Carboxylic acid Synthetic intermediate; potential steric/electronic modulation
4-(Sulfooxy)benzoic acid (para isomer) Sulfooxy para Carboxylic acid Metabolite with high solubility due to sulfonate group; used in metabolic studies
2-(Sulfooxy)benzoic acid (ortho isomer) Sulfooxy ortho Carboxylic acid Positional isomer with distinct MS/MS fragmentation patterns
1-Cyclopentyl-1,3-benzodiazole-5-carboxylic acid Cyclopentyl (saturated), benzodiazole 5-position Carboxylic acid Pharmaceutical intermediate; heterocyclic ring enhances rigidity and target interaction
N-(3-...)benzamide (Compound 166, ) Tetrahydro-pyran-oxy para Amide Enhanced stability and target specificity due to amide bond and bulky substituent

Key Observations :

  • Cyclopentenyl vs.
  • Sulfooxy vs. Cyclopentenyl : Sulfooxy derivatives (e.g., 4-(sulfooxy)benzoic acid) exhibit higher water solubility due to the polar sulfonate group, whereas the hydrophobic cyclopentenyl group in the target compound likely reduces solubility but improves lipid membrane permeability .
  • Functional Group Differences : The carboxylic acid group in 3-(Cyclopent-1-en-1-yl)benzoic acid allows for salt formation or esterification, whereas amide derivatives (e.g., Compound 166) offer greater metabolic stability and hydrogen-bonding capabilities .

Positional Isomerism

Positional isomerism significantly impacts physicochemical properties. For example:

  • Sulfooxy Isomers: Ortho-substituted 2-(sulfooxy)benzoic acid shows distinct MS/MS fragmentation patterns compared to its para isomer, with a diagnostic peak at m/z 109 corresponding to benzene-diol ions . While direct data on cyclopentenyl positional isomers is lacking, meta-substitution in 3-(Cyclopent-1-en-1-yl)benzoic acid likely reduces steric hindrance compared to ortho-substituted analogs, favoring synthetic accessibility.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.